molecular formula C8H4ClF3O2 B1591186 3-Chloro-5-(trifluoromethoxy)benzaldehyde CAS No. 433926-48-8

3-Chloro-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1591186
CAS No.: 433926-48-8
M. Wt: 224.56 g/mol
InChI Key: LWQSWEYYGGFLDR-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It is a benzaldehyde derivative characterized by the presence of a chloro group at the 3-position and a trifluoromethoxy group at the 5-position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Preparation Methods

One common method involves the reaction of 3-chlorobenzaldehyde with trifluoromethanol in the presence of a suitable catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)benzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound explores its potential as a pharmacophore in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and molecular interactions .

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSWEYYGGFLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590669
Record name 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433926-48-8
Record name 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433926-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of DMSO (16.1 g, 205.9 mmol) in anhydrous CH2Cl2 (300 mL) was cooled to −78° C. Oxalyl chloride (13.1 g, 103.0 mmol) was added slowly via a syringe (gas evolution was observed). The resulting solution was stirred at −78° C. for 15 minutes. A solution of 3-chloro-5-trifluoromethoxybenzyl alcohol (21.2 g, 93.6 mmol; see step (v) above) in CH2Cl2 (200 mL) was added via an addition funnel over a period of 15 minutes. The cloudy solution was stirred at −78° C. for 40 minutes and DIPEA (60.5 g, 468.0 mmol) was added via an addition funnel over 10 minutes. The resulting homogeneous solution was stirred at −78° C. for 1.5 hours, then warmed to room temperature and stirred 18 hours. The crude solution was concentrated in vacuo, the residue diluted with EtOAc and washed with H2O (1×), 2N HCl (1×), brine (1×), aqueous NaHCO3 (1×) and brine (1×). The organics were dried (Na2SO4), filtered and concentrated in vacuo to give the crude sub-title compound (19.9 g, 95%) which was used in the next step without further purification.
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
60.5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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